molecular formula C14H15FN2O4 B7582154 N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide

货号 B7582154
分子量: 294.28 g/mol
InChI 键: GDOFLPSXPQUNGR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用机制

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking downstream signaling pathways that promote cell survival and proliferation. BTK inhibition also leads to decreased production of inflammatory cytokines, which may contribute to the therapeutic effects of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide in autoimmune diseases.
Biochemical and Physiological Effects
In preclinical studies, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has been shown to induce apoptosis in malignant B-cells and inhibit B-cell receptor signaling. N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has also been shown to decrease the production of inflammatory cytokines in preclinical models of autoimmune diseases. However, the full extent of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's biochemical and physiological effects is still being investigated.

实验室实验的优点和局限性

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has several advantages as a research tool, including its high selectivity for BTK and its ability to induce apoptosis in malignant B-cells. However, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

未来方向

There are several potential future directions for research on N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide. One area of interest is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of interest is the investigation of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's potential as a treatment for autoimmune diseases and inflammatory disorders. Additionally, further optimization of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide's pharmacokinetic properties may lead to improved efficacy and reduced toxicity in clinical studies.

合成方法

The synthesis of N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide involves a multi-step process, starting with the reaction of 4-fluorophenol with 3-bromo-1-propanol to form 3-(4-fluorophenoxy)propan-1-ol. This intermediate is then reacted with 2,6-dioxopiperidine-3-carboxylic acid to form the target compound, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide.

科学研究应用

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in malignant B-cells. N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

属性

IUPAC Name

N-(2,6-dioxopiperidin-3-yl)-3-(4-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c15-9-1-3-10(4-2-9)21-8-7-13(19)16-11-5-6-12(18)17-14(11)20/h1-4,11H,5-8H2,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOFLPSXPQUNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1NC(=O)CCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。